molecular formula C12H11F4N3 B11737379 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine

Cat. No.: B11737379
M. Wt: 273.23 g/mol
InChI Key: BCOZNCGKZYZOJD-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and difluorophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and difluorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-dichlorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)ethyl]amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and difluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(3,5-difluorophenyl)methyl]methanamine

InChI

InChI=1S/C12H11F4N3/c13-9-3-8(4-10(14)5-9)6-17-7-11-1-2-19(18-11)12(15)16/h1-5,12,17H,6-7H2

InChI Key

BCOZNCGKZYZOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CNCC2=CC(=CC(=C2)F)F)C(F)F

Origin of Product

United States

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